molecular formula C6H10F2O2 B8608071 Methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate

Methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate

Cat. No.: B8608071
M. Wt: 152.14 g/mol
InChI Key: IFFNDNZRDKTJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate is an organic compound with a complex structure that includes fluorine atoms, a methyl group, and a propionic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate typically involves multiple steps. One common method includes the fluorination of a suitable precursor, followed by esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The esterification step is usually carried out in a controlled environment to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This process can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: Fluorine atoms can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as in enzyme inhibition or receptor binding studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-methylpropionic acid methyl ester
  • 3-Fluoro-2-methylpropionic acid methyl ester
  • 2-Fluoromethyl-2-methylpropionic acid methyl ester

Uniqueness

Methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C6H10F2O2

Molecular Weight

152.14 g/mol

IUPAC Name

methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate

InChI

InChI=1S/C6H10F2O2/c1-6(3-7,4-8)5(9)10-2/h3-4H2,1-2H3

InChI Key

IFFNDNZRDKTJEH-UHFFFAOYSA-N

Canonical SMILES

CC(CF)(CF)C(=O)OC

Origin of Product

United States

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